molecular formula C13H14N2O2S B274137 4-Ethyl-N-pyridin-2-yl-benzenesulfonamide

4-Ethyl-N-pyridin-2-yl-benzenesulfonamide

Cat. No. B274137
M. Wt: 262.33 g/mol
InChI Key: QFKCEHLRISHVQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Ethyl-N-pyridin-2-yl-benzenesulfonamide is a chemical compound that has been extensively researched for its potential therapeutic applications. The compound is also known as E2B and has been synthesized using various methods.

Mechanism of Action

The mechanism of action of E2B is not fully understood, but it is believed to inhibit the activity of carbonic anhydrase IX (CAIX). CAIX is an enzyme that is overexpressed in various types of cancer and is involved in tumor growth and metastasis. E2B has been shown to inhibit the activity of CAIX, leading to reduced tumor growth and metastasis.
Biochemical and Physiological Effects
E2B has been shown to have various biochemical and physiological effects. The compound has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and reduce inflammation. E2B has also been shown to have neuroprotective effects in preclinical studies.

Advantages and Limitations for Lab Experiments

E2B has several advantages for lab experiments, including its high purity and stability. The compound is also readily available and can be synthesized using a simple method. However, E2B has some limitations for lab experiments, including its low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for research on E2B. One area of research is the development of E2B-based therapies for cancer and inflammation. Another area of research is the investigation of the compound's potential neuroprotective effects in neurological disorders such as Alzheimer's disease. Additionally, further studies are needed to fully understand the mechanism of action of E2B and its potential side effects.
Conclusion
In conclusion, 4-Ethyl-N-pyridin-2-yl-benzenesulfonamide (E2B) is a chemical compound that has been extensively studied for its potential therapeutic applications. The compound has been synthesized using various methods and has been shown to have anti-inflammatory and anti-cancer properties in preclinical studies. E2B has also been shown to have neuroprotective effects in preclinical studies. Further research is needed to fully understand the mechanism of action of E2B and its potential therapeutic applications.

Synthesis Methods

The synthesis of E2B involves the reaction between 4-ethylpyridine-2-sulfonamide and benzene sulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine and a solvent such as dichloromethane. The product is then purified using column chromatography to obtain the pure E2B compound.

Scientific Research Applications

E2B has been studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurological disorders. The compound has been shown to have anti-inflammatory and anti-cancer properties in preclinical studies.

properties

Product Name

4-Ethyl-N-pyridin-2-yl-benzenesulfonamide

Molecular Formula

C13H14N2O2S

Molecular Weight

262.33 g/mol

IUPAC Name

4-ethyl-N-pyridin-2-ylbenzenesulfonamide

InChI

InChI=1S/C13H14N2O2S/c1-2-11-6-8-12(9-7-11)18(16,17)15-13-5-3-4-10-14-13/h3-10H,2H2,1H3,(H,14,15)

InChI Key

QFKCEHLRISHVQY-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=N2

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=N2

solubility

39.3 [ug/mL]

Origin of Product

United States

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